N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-12-4-3-10(7-13(12)25-2)11-9-26-17(18-11)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIROXKOXODNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with 2,5-dioxopyrrolidin-1-yl acetic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dimethoxyphenyl group are believed to play key roles in its bioactivity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in ’s analog. Methoxy groups may enhance membrane permeability but reduce metabolic stability compared to halogens .
- Pyrrolidine Dione vs. This could enhance target engagement but increase off-target reactivity .
- Positional Isomerism : Compared to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (), the target compound’s 4-(3,4-dimethoxyphenyl) substitution may alter steric interactions in enzyme binding pockets.
Pharmacological and Functional Comparisons
Enzyme Inhibition Profiles
- COX/LOX Inhibition : Compound 6a () demonstrates dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), while its structural similarity to the target compound suggests the latter’s pyrrolidine dione could modulate selectivity or potency. Docking studies indicate hydrophobic interactions dominate binding, which the dimethoxyphenyl group may enhance .
Structural and Crystallographic Insights
- Conformational Flexibility : The 61.8° twist between dichlorophenyl and thiazole rings in ’s analog highlights substituent-dependent conformational preferences. The target compound’s dimethoxyphenyl group likely adopts a similar twisted geometry, impacting crystal packing and solubility .
- Synthetic Accessibility : The target compound’s synthesis likely follows carbodiimide-mediated coupling (as in ), but the pyrrolidine dione moiety may require additional protection/deprotection steps compared to simpler acetamides .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring and a pyrrolidine moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Effective against fungal strains |
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects. In vitro studies indicate that thiazole derivatives can inhibit the production of pro-inflammatory cytokines. For example:
- Nitric Oxide (NO) Production : Compounds in this class reduced LPS-induced NO production significantly.
Anticancer Activity
Thiazole derivatives are being investigated for their anticancer properties. In particular:
- Cell Line Studies : this compound exhibited cytotoxic effects on various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the chemical structure can enhance potency and selectivity.
Key Findings:
- Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring increases lipophilicity and improves membrane permeability.
- Pyrrolidine Moiety : This component is essential for interaction with biological targets, enhancing the compound's overall efficacy.
Case Studies
Several case studies have been published focusing on the biological evaluation of similar compounds:
- Study on Antitumor Activity : A derivative with a similar structure was tested against multiple human tumor cell lines and showed promising results in inhibiting cell proliferation.
- Anti-inflammatory Mechanism Investigation : Research demonstrated that thiazole derivatives could modulate inflammatory pathways by inhibiting NF-kB activation.
Q & A
Q. Advanced
- Docking studies : Use software like AutoDock Vina to model interactions with proteins (e.g., COX-2 or EGFR kinases). Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivatization .
What are the common impurities formed during synthesis, and how can they be identified and mitigated?
Basic
Common impurities include:
- Unreacted intermediates : Detectable via TLC (Rf comparison) or HPLC retention time shifts.
- Oxidation byproducts : Monitor for sulfoxide formation (e.g., via MS isotopic patterns) .
Mitigation involves: - Purification : Recrystallization from ethanol/water mixtures or preparative HPLC .
What experimental design considerations are critical when assessing the compound’s stability under various storage conditions?
Q. Advanced
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and analyze degradation via HPLC.
- Light sensitivity testing : Store samples in amber vials and compare with light-exposed controls .
- Buffer compatibility : Test solubility and stability in physiological buffers (pH 7.4) for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
